molecular formula C8H13NO3 B1365536 (S,S)-2-Carbamoylcyclohexanecarboxylic acid CAS No. 488703-61-3

(S,S)-2-Carbamoylcyclohexanecarboxylic acid

Cat. No.: B1365536
CAS No.: 488703-61-3
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-WDSKDSINSA-N
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Description

(S,S)-2-Carbamoylcyclohexanecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclohexane ring substituted with a carbamoyl group and a carboxylic acid group, both in the (S,S) configuration. The stereochemistry of this compound is crucial for its biological activity and interactions.

Properties

IUPAC Name

(1S,2S)-2-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221498
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488703-61-3
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488703-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Nitrile or Amide Precursors

  • Starting from a stereochemically defined 2-substituted cyclohexanecarbonitrile or cyclohexanecarboxamide, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid with retention of stereochemistry.
  • For example, nitrile hydrolysis can be catalyzed by aqueous acid or base, initially forming a carboxylate salt, which upon acidification yields the free acid.
  • This method is advantageous for preserving stereochemistry when starting from enantiomerically pure nitriles or amides.

Halogenation and Subsequent Functional Group Conversion

  • Cyclohexanecarboxylic acid derivatives can be halogenated at the 2-position using halogenating agents such as phosphorus halides (PX3, PX5), thionyl halides (SOX2), or related reagents.
  • The halogenated intermediate can then be converted into carbamoyl derivatives through nucleophilic substitution with ammonia or amine sources.
  • This approach requires careful control of reaction conditions to maintain stereochemical integrity.

Catalytic Hydrogenation and Functional Group Transformations

  • Hydrogenation of benzenecarboxylic acid precursors under controlled conditions (e.g., in the presence of tertiary cyclic amide solvents and acid hydrogenation catalysts) can yield cyclohexanecarboxylic acid derivatives.
  • Subsequent functionalization steps introduce the carbamoyl group at the 2-position.
  • This two-step process allows for cis/trans isomer control and high stereoselectivity.

Multi-Step Synthetic Routes from Cyclohexanone Derivatives

  • Cyclohexanone can be converted into 2-hydroxycyclohexanecarboxylic acid via multi-step reactions involving sodium amide, sodium amalgam, and sulfur dioxide.
  • Subsequent amide formation and stereoselective carbamoylation can yield the target compound.
  • These routes often involve complex reaction sequences with careful purification steps.
Method Key Reagents/Conditions Stereochemical Control Yield/Notes
Hydrolysis of nitrile/amide Acidic or basic hydrolysis High if starting material is chiral Moderate to high; retention of configuration
Halogenation + nucleophilic substitution PX3, PX5, SOX2; ammonia or amines Moderate; requires mild conditions Requires careful purification
Catalytic hydrogenation Hydrogen, acid hydrogenation catalyst, tertiary cyclic amide solvent High; allows cis/trans control High yield reported (up to 94%)
Multi-step from cyclohexanone Sodium amide, sodium amalgam, sulfur dioxide Moderate; multi-step complexity Variable; depends on intermediate purity
  • The catalytic hydrogenation method reported in patent literature achieves high yield (up to 93.9%) of cyclohexanecarboxylic acid derivatives with controlled stereochemistry by using pressurized autoclave conditions at elevated temperatures (~250 °C) and specific catalysts.
  • Halogenation techniques allow for the introduction of reactive intermediates that can be further converted to carbamoyl groups, but stereochemical retention requires mild conditions and appropriate amines.
  • Hydrolysis of nitriles or amides is a classical approach to carboxylic acids, with the advantage of preserving stereochemistry if the starting nitrile or amide is enantiomerically pure.
  • Multi-step syntheses starting from cyclohexanone derivatives provide access to hydroxy and carbamoyl substituted cyclohexane carboxylic acids but require careful control of reaction conditions to avoid racemization.

The preparation of (S,S)-2-Carbamoylcyclohexanecarboxylic acid involves sophisticated synthetic strategies focusing on maintaining stereochemical purity. The most effective methods combine stereoselective hydrolysis of nitrile or amide precursors, selective halogenation followed by nucleophilic substitution, and catalytic hydrogenation of aromatic precursors. These methods are supported by detailed reaction conditions and yields reported in patent and chemical literature, emphasizing the importance of reaction environment, catalyst choice, and purification techniques to obtain high-purity, stereochemically defined products.

Chemical Reactions Analysis

Types of Reactions

(S,S)-2-Carbamoylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of keto acids or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Organic Synthesis

(S,S)-2-Carbamoylcyclohexanecarboxylic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions allows chemists to create complex molecules efficiently.

  • Multifunctional Reactions : The compound can undergo tandem reactions such as dehydrogenation, olefination, and decarboxylation. These reactions enable the transformation of simple carboxylic acids into more complex structures, including olefinated arenes, which are significant in the production of pharmaceuticals and agrochemicals .
  • Regioselective Synthesis : Research has demonstrated that this compound can be utilized in regioselective syntheses, allowing for the formation of specific isomers that are crucial in drug design and development .

Medicinal Chemistry

The compound's structural features contribute to its potential biological activities, making it a candidate for further exploration in medicinal chemistry.

  • Bioactive Molecules : There is ongoing research into the synthesis of derivatives from this compound that exhibit antibacterial and anticancer properties. These derivatives are being evaluated for their efficacy against various pathogens and cancer cell lines .
  • Drug Development : The ability to modify the structure of this compound opens pathways for developing new therapeutic agents. Its derivatives have shown promise in preliminary studies, warranting further investigation into their pharmacological profiles .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Case Study 1: Synthesis of Novel Antibacterial Agents : A study focused on synthesizing derivatives from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and potential as therapeutic agents .
  • Case Study 2: Catalytic Transformations : Another research project explored the use of this compound in catalytic transformations that lead to the formation of complex organic molecules. The study reported successful yields and highlighted the compound's role as a key intermediate in multi-step synthesis processes .

Mechanism of Action

The mechanism of action of (S,S)-2-Carbamoylcyclohexanecarboxylic acid involves:

    Molecular Targets: Interacts with specific enzymes or receptors due to its chiral configuration.

    Pathways: Modulates biochemical pathways by binding to active sites or altering enzyme

Biological Activity

(S,S)-2-Carbamoylcyclohexanecarboxylic acid, identified by its chemical formula C8H13NO3C_8H_{13}NO_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carbamoyl group and a carboxylic acid functional group. Its stereochemistry, denoted as (S,S), indicates specific spatial arrangements that may influence its biological interactions.

Property Details
Molecular FormulaC8H13NO3C_8H_{13}NO_3
Molecular Weight173.19 g/mol
StructureContains cyclohexane, carbamoyl, and carboxylic acid groups

Mechanisms of Biological Activity

Research indicates that this compound may exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of pro-inflammatory enzymes.
  • Antimicrobial Activity : The structural characteristics suggest potential interactions with microbial targets, which may lead to antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions. For instance, it could modulate protease activity, impacting protein turnover and signaling pathways.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study conducted on derivatives of similar compounds indicated that modifications to the carbamoyl group could enhance anti-inflammatory properties. The research demonstrated significant reductions in inflammatory markers in animal models treated with these derivatives.
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at relatively low concentrations.
  • Enzyme Interaction Analysis : Detailed kinetic studies revealed that the compound can act as an inhibitor for certain proteases involved in cancer progression. This suggests potential applications in cancer therapeutics, where modulation of protease activity is critical .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-(2-carboxy-5-phenylthiophen)Thiophene and carboxylic acidAnti-inflammatory properties
5-Methylthiazole derivativesHeterocyclic structureAntimicrobial activity
N-(4-cyanophenyl)-carbamic acidCyano and carbamic acid groupsPotential use in drug design

The comparison highlights how the unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Q & A

Q. What are the established synthetic routes for (S,S)-2-carbamoylcyclohexanecarboxylic acid, and what key reaction parameters influence stereoselectivity?

  • Methodological Answer : The synthesis of enantiomerically pure this compound typically involves cyclohexene derivatives as starting materials. A Diels-Alder reaction between ethyl(E)-3-nitroacrylate and furan can yield intermediates, followed by hydrolysis and carbamoylation steps. Stereoselectivity is controlled by chiral catalysts (e.g., asymmetric hydrogenation catalysts) or kinetic resolution during crystallization. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. water), and catalyst loading (0.5–5 mol%) critically influence enantiomeric excess (ee). For example, lower temperatures often enhance stereochemical fidelity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous cyclohexanecarboxylic acid derivatives, this compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Required precautions include:
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use EN 166-compliant eye protection if splashing is possible .
  • Engineering Controls : Work in a fume hood with local exhaust ventilation.
  • Decontamination : Immediate washing with soap/water after skin contact and 15-minute eye rinsing with saline if exposed .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR, X-ray crystallography) regarding the stereochemistry of this compound?

  • Methodological Answer : Contradictions between predicted (e.g., DFT-optimized structures) and experimental data require systematic validation:

Multi-Technique Characterization : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to confirm proton coupling patterns. X-ray crystallography provides definitive stereochemical assignments via Flack parameters .

DFT Refinement : Adjust computational models (e.g., solvent effects in Gaussian or ORCA software) to match experimental NMR chemical shifts.

Cross-Validation : Compare with analogous compounds (e.g., (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives) to identify systematic errors .

Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?

  • Methodological Answer : Enantiomeric purity (>98% ee) can be achieved through:
  • Chiral Chromatography : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC).
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively modify one enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Introduce a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then separated via fractional crystallization .

Q. How does the carbamoyl group in this compound influence its biological interactions compared to carboxyl or amide analogs?

  • Methodological Answer : The carbamoyl group enhances hydrogen-bonding capacity and metabolic stability relative to carboxylates. To assess biological activity:

Molecular Docking : Compare binding affinities to target proteins (e.g., enzymes) using AutoDock Vina.

Stability Assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS.

Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to quantify permeability in Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2-Carbamoylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(S,S)-2-Carbamoylcyclohexanecarboxylic acid

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